molecular formula C6H9FN2 B8019778 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole

Cat. No.: B8019778
M. Wt: 128.15 g/mol
InChI Key: NNGHNDXKYTVRLX-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Organic Chemistry

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. bibliomed.org Its structural versatility and ability to engage in various chemical interactions make it a "privileged scaffold" in drug discovery. nih.gov Pyrazole derivatives are integral to a wide array of pharmaceuticals and agrochemicals, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. bibliomed.orgjmchemsci.com

The reactivity of the pyrazole ring, which can be influenced by the presence of various substituents, allows it to serve as a versatile starting material for the synthesis of more complex, condensed heterocyclic systems. bibliomed.org Recent research has also highlighted the use of the pyrazole structure as a directing group in organic synthesis, further expanding its utility. acs.org This combination of rich biological activity and synthetic flexibility ensures that pyrazole chemistry remains a vibrant and crucial area of research. nih.gov

Role of Fluorine in Modulating Chemical Properties and Reactivity of Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a powerful strategy in medicinal chemistry, often referred to as the "fluorine factor." nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological profile of a molecule. nih.govolemiss.edusci-hub.se

Incorporating fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. nih.govresearchgate.net It can also modulate the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and binding affinity to target proteins. olemiss.edusigmaaldrich.com Furthermore, fluorination can influence lipophilicity, which affects a compound's ability to permeate cell membranes. olemiss.edusigmaaldrich.com These modifications have proven so effective that an estimated 20-30% of all modern pharmaceuticals contain at least one fluorine atom. nih.gov

Overview of 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole within the Context of Substituted Fluoropyrazoles

This compound is a substituted fluoropyrazole. Its structure combines the core pyrazole ring with three key substituents: an ethyl group at the N1 position, a fluorine atom at the C5 position, and a methyl group at the C3 position. While this specific compound is not widely characterized in scientific literature, its properties can be predicted based on established chemical principles.

The synthesis of such a molecule would likely follow established routes for creating substituted fluoropyrazoles. One potential pathway is the cyclocondensation reaction between ethylhydrazine (B1196685) and a fluorinated β-dicarbonyl compound, such as 4-fluoro-hexane-2,4-dione. acs.org An alternative approach could involve the direct electrophilic fluorination of the precursor, 1-ethyl-3-methyl-1H-pyrazole, using a modern fluorinating agent like N-fluorobenzenesulfonimide (NFSI). sci-hub.seresearchgate.net

Scope and Objectives of Research on this compound

Given the established importance of fluorinated pyrazoles, research into this compound would likely pursue several key objectives. A primary goal would be its synthesis and full characterization to establish a baseline understanding of its physical and chemical properties. bibliomed.orgnih.gov

Following characterization, a major focus would be the evaluation of its biological activity. jmchemsci.com Drawing from the known applications of similar compounds, it would be screened for potential use as an antifungal, antibacterial, antiviral, or anti-inflammatory agent. nih.govnih.govnih.gov Investigations into its potential as a kinase inhibitor, a common target for pyrazole-based drugs, would also be a logical step. jmchemsci.com Furthermore, its utility as a building block in organic synthesis for creating more complex molecules would be another important avenue of research, exploring its reactivity in various chemical transformations. sci-hub.sebeilstein-journals.org

Data Tables

As this compound is not a widely documented compound, specific experimental data is unavailable. The table below presents predicted spectroscopic data based on the analysis of similar structures.

Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR - Ethyl (CH₂): Quartet, ~4.0-4.2 ppm- Ethyl (CH₃): Triplet, ~1.3-1.5 ppm- Methyl (C3): Singlet, ~2.2-2.4 ppm- Pyrazole (H4): Singlet (may show small coupling to F), ~6.0-6.2 ppm
¹³C NMR - C5 (with F): ~145-150 ppm (doublet, large ¹JCF)- C3 (with CH₃): ~148-152 ppm- C4: ~95-100 ppm (doublet, smaller ²JCF)- Ethyl (CH₂): ~45-50 ppm- Methyl (C3): ~12-14 ppm- Ethyl (CH₃): ~14-16 ppm
¹⁹F NMR - A single resonance, with its chemical shift dependent on the solvent and standard.

| Mass Spec (EI) | - Predicted Molecular Ion (M⁺) at m/z = 142.09. |

To provide context, the following table lists properties for a structurally related and documented compound.

Properties of a Related Compound: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid sigmaaldrich.com

Property Value
CAS Number 50920-65-5
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol

| Appearance | Solid |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-fluoro-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHNDXKYTVRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 1 Ethyl 5 Fluoro 3 Methyl 1h Pyrazole and Analogues

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electronic nature of the ring, electrophilic attack predominantly occurs at the C4 position, which is the most electron-rich carbon atom. edwiserinternational.com In an acidic medium, the pyrazole nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, making reactions like nitration and sulfonation challenging. edwiserinternational.com

Nucleophilic Reactions and Pathways

Generally, the electron-rich nature of the pyrazole ring makes it resistant to nucleophilic aromatic substitution. edwiserinternational.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system. For 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole, the fluorine atom at the C5 position could potentially facilitate nucleophilic attack at that carbon, leading to a substitution reaction. However, the C-F bond is very strong, making this pathway challenging.

Alternative pathways for nucleophilic functionalization exist. For instance, arylsulfinyl groups can be used to direct regiospecific, metal-free, nucleophilic ortho-allylation of pyrazoles. nih.gov This proceeds through an interrupted Pummerer/thio-Claisen rearrangement sequence, demonstrating that nucleophilic attack can be achieved through specific activation strategies rather than direct substitution on the bare ring. nih.gov The general challenge of nucleophilic fluorination often involves overcoming the poor nucleophilicity and high basicity of the fluoride ion. ucla.edu

C-H Functionalization Strategies for Pyrazoles

Direct C-H functionalization has emerged as a powerful and efficient strategy for modifying heterocyclic compounds like pyrazoles, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds.

Transition-metal catalysis is a cornerstone of C-H functionalization of pyrazoles. bohrium.comdntb.gov.ua Various metals, including palladium, rhodium, copper, and gold, have been employed to catalyze a range of transformations. bohrium.comrsc.org

Arylation : Direct arylation is a common C-H functionalization reaction. However, achieving regioselectivity can be a challenge, often leading to mixtures of products. bohrium.com Strategies to control the site of arylation include blocking competing positions or using directing groups. bohrium.com For instance, a divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles has been developed using guided transition-metal-catalyzed arylation. acs.org

Alkenylation : The introduction of alkenyl groups can be achieved through methods like dehydrogenative Heck reactions. bohrium.com Catalysts derived from Pd(OAc)₂, often used with a pyridine ligand, have been shown to enable the oxidative alkenylation of pyrazoles that have various functional groups at the C4 position. acs.org

Alkylation : Direct C-H alkylation of pyrazoles is less explored but has been achieved using activated alkyl halides under palladium catalysis. rsc.org The presence of electron-withdrawing groups at the C4 position can facilitate C-H activation at the C5 position by increasing its acidity. rsc.org

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles
Reaction TypeCatalyst/MetalTypical Position FunctionalizedKey Features
ArylationPd, Cu, Au/AgC4 or C5Regioselectivity is a key challenge; can be controlled by directing groups or substituents. bohrium.comrsc.orgacs.org
AlkenylationPd, Ni, RhC5Can proceed via dehydrogenative Heck reactions; ligand control can influence regioselectivity. bohrium.comacs.org
AlkynylationPdC5Challenging due to homodimerization of terminal alkynes. bohrium.com
AlkylationPdC5Less common; often requires activated alkyl halides. rsc.org

To overcome the challenge of regioselectivity in C-H functionalization, directing groups are often employed. These groups are typically attached to the N1 nitrogen of the pyrazole and contain a coordinating atom that can bind to the metal catalyst, directing the C-H activation to a specific, proximate position. nih.govresearchgate.net

A 2-pyridyl group, for example, is a common directing group that facilitates C5-selective C-H functionalization. rsc.org The nitrogen of the pyridyl group and the N2 of the pyrazole ring form a stable five-membered metallacycle with the metal center, positioning the catalyst to activate the C5-H bond. nih.gov This strategy has been successfully used for C5-arylation and C5-alkenylation reactions. rsc.org The pyrazole ring itself can also act as a directing group for the functionalization of other parts of the molecule, for instance, in the palladium-catalyzed arylation of unactivated sp³ C-H bonds in N-alkyl side chains. nih.gov

Influence of Fluorine on Reactivity and Reaction Pathways

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.gov Fluorine is the most electronegative element, and its presence in a molecule typically exerts a strong electron-withdrawing inductive effect. olemiss.edu

In this compound, the fluorine atom at the C5 position has several important consequences for reactivity:

Electronic Effects : The electron-withdrawing nature of fluorine deactivates the pyrazole ring towards electrophilic substitution. It also increases the acidity of C-H bonds on the ring, which can facilitate C-H activation and metalation reactions, particularly at adjacent positions. rsc.org

Modulation of pKa : Fluorine substitution generally lowers the pKa of nearby functional groups. olemiss.edu This can influence the protonation state of the pyrazole nitrogen atoms in solution, affecting reaction mechanisms.

Bond Strength : The carbon-fluorine bond is exceptionally strong, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. olemiss.edu

Lipophilicity and Stability : The introduction of fluorine often increases the lipophilicity and metabolic stability of a molecule, which is a key consideration in drug design. researchgate.netnih.gov Fluorinated pyrazoles have shown enhanced biological activity in many cases. mdpi.com

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as solvents has been shown to dramatically improve regioselectivity in the synthesis of pyrazoles from non-symmetrical 1,3-diketones. This highlights how fluorine, even when not part of the core molecule, can steer reaction pathways.

Study of Tautomerism and Isomerization in Pyrazole Systems

Tautomerism is a key structural feature of pyrazoles that can influence their reactivity. nih.gov

Annular Tautomerism : For pyrazoles with a free N-H group, annular tautomerism occurs, where the proton can reside on either of the two ring nitrogen atoms. nih.govresearchgate.net This equilibrium is rapid and the dominant tautomer depends on the substituents and the medium (solvent, solid state). For this compound, the N1 position is substituted with an ethyl group, so this form of tautomerism is not possible.

Functional Group Tautomerism : Pyrazoles with substituents like hydroxyl or amino groups can exhibit different tautomeric forms, such as the equilibrium between 1H-pyrazol-3-ols and 1,2-dihydro-3H-pyrazol-3-ones. nih.gov Studies have shown that the 1H-pyrazol-3-ol form often predominates, especially in nonpolar solvents where it can form hydrogen-bonded dimers. nih.gov

Mechanistic Investigations of Pyrazole-Forming Reactions

The synthesis of the pyrazole core, particularly for substituted and fluorinated analogues like this compound, proceeds through several well-established mechanistic pathways. Understanding these mechanisms is crucial for controlling regioselectivity and optimizing reaction yields. The primary routes involve the condensation of hydrazines with 1,3-dicarbonyl compounds and [3+2] cycloaddition reactions.

Condensation of Hydrazines with 1,3-Diketones

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. The reaction mechanism is a multi-step process initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone.

The reaction pathway can be summarized as follows:

Initial Nucleophilic Attack: The more basic nitrogen atom of the substituted hydrazine (e.g., ethylhydrazine) attacks one of the carbonyl carbons of the 1,3-diketone. This step is often reversible.

Formation of Hydrazone Intermediate: A hemiaminal intermediate is formed, which then dehydrates to yield a hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.

A critical aspect of this mechanism, especially for unsymmetrical 1,3-diketones, is regioselectivity. The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. researchgate.net The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions such as pH and solvent. researchgate.netresearchgate.net For instance, in the synthesis of fluorinated pyrazoles, the strong electron-withdrawing nature of a trifluoromethyl group directs the initial nucleophilic attack to the more distant carbonyl carbon. researchgate.net

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. These solvents are poor nucleophiles and poor hydrogen bond acceptors, which is believed to influence the stability of the intermediates and transition states, thereby favoring the formation of one regioisomer over the other.

Table 1: Influence of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

Entry Solvent Ratio of Regioisomers (2a:2a')
1 Ethanol (EtOH) 67:33
2 2,2,2-Trifluoroethanol (TFE) 94:6
3 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) >99:1

Data sourced from a study on fluorinated tebufenpyrad analogs.

[3+2] Cycloaddition Reactions

A powerful and versatile alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. semanticscholar.orgrsc.org This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, such as an alkyne or an alkene.

The general mechanism proceeds as follows:

In Situ Generation of Nitrile Imine: Nitrile imines are highly reactive and are typically generated in situ. A common method is the dehydrohalogenation of a hydrazonoyl halide (e.g., a bromide or chloride) using a base like triethylamine (Et₃N). acs.org

Cycloaddition: The generated nitrile imine then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. To form a fully aromatic pyrazole, an alkyne is used as the dipolarophile. If an alkene is used, the initial product is a pyrazoline, which must then be oxidized to form the pyrazole. acs.org

Aromatization: When an alkene is used, the intermediate pyrazoline is aromatized, often through oxidation. Reagents like manganese dioxide (MnO₂) are effective for this step. acs.org

This approach offers high regioselectivity, which is governed by the electronic properties of the substituents on both the nitrile imine and the dipolarophile. rsc.org Density Functional Theory (DFT) calculations have been used to study the mechanism, confirming a concerted but asynchronous cycloaddition process for many substrates. semanticscholar.org The reaction of α-cyano-α,α-difluoroketones with hydrazine has been reported to proceed through an unexpected mechanism, leading to 3-unsubstituted 4-fluoropyrazoles, highlighting the unique reactivity imparted by fluorine substituents. nih.govresearchgate.net The isolation of intermediate hydrazine adducts helped rationalize this transformation. nih.gov

Table 2: Proposed Mechanistic Steps for Deacylative Oxidation of Pyrazolines

Step Transformation Reagent/Condition Product Type
1 [3+2] Cycloaddition of nitrile imine and chalcone Triethylamine (Et₃N) trans-5-Acyl-pyrazoline
2a Oxidation MnO₂, DMSO Fully substituted pyrazole
2b Deacylative Oxidation MnO₂, Hexane 1,3,4-Trisubstituted pyrazole

Data derived from a study on trifluoromethylated pyrazoles. acs.org

Metal-Mediated N-N Coupling

More recent developments include mechanistic studies on pyrazole synthesis through oxidation-induced N-N coupling of diazatitanacycles. rsc.orgrsc.orgnih.gov This pathway involves a metal-mediated inner-sphere N-N coupling, which is a less common route to N-N bond formation. rsc.orgumn.edu Kinetic and mechanistic studies using oxidants like TEMPO and ferrocenium salts have revealed that the oxidation of the metallacycle is a critical step for the subsequent N-N reductive elimination to form the pyrazole ring. nih.gov While not a standard method for producing simple analogues, these studies provide fundamental insights into novel bond-forming strategies for heterocyclic synthesis.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 5 Fluoro 3 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for delineating the carbon-hydrogen framework and confirming the substitution pattern of the pyrazole (B372694) ring.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra offer fundamental data on the proton and carbon skeletons of the molecule. While specific experimental data for 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole is not widely published, analysis of closely related pyrazole derivatives allows for the prediction of characteristic chemical shifts. For instance, the protons of the methyl group on the pyrazole ring in similar compounds typically resonate around 2.30-2.32 ppm. researchgate.net The ethyl group protons would present as a quartet and a triplet, characteristic of their coupling pattern.

The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom, with the carbon atoms attached to the fluorine (C5) and the pyrazole ring (C4) exhibiting splitting due to C-F coupling. The chemical shifts in the ¹³C NMR spectra of pyrazole derivatives are well-documented and provide excellent agreement for structural confirmation. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

¹⁹F NMR for Fluorine Position and Environment Analysis

¹⁹F NMR spectroscopy is a highly specific technique for analyzing fluorine-containing compounds. It provides direct information about the chemical environment of the fluorine atom. For a structurally similar compound, a singlet was observed at approximately -118.5 ppm in the ¹⁹F NMR spectrum, confirming the presence and electronic environment of the fluorine atom attached to the pyrazole ring. smolecule.com A similar singlet is anticipated for this compound, and its precise chemical shift would be indicative of the electronic effects of the adjacent substituents.

Advanced NMR Techniques (e.g., HMBC, NOESY)

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in confirming the regiochemistry of the substituents. HMBC experiments would reveal correlations between the protons of the ethyl group and the carbons of the pyrazole ring, definitively establishing the N1-ethyl substitution. NOESY would show through-space interactions, for instance, between the methyl group protons and the proton on the pyrazole ring, further solidifying the 3-methyl substitution. Such advanced NMR studies have been crucial in the structural elucidation of other complex pyrazole derivatives. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy identifies the various functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is predicted to display absorption bands corresponding to C-H (both aromatic and aliphatic), C=N, and C-F bonds. In analogous pyrazole compounds, the C=N stretching vibration typically appears in the 1565-1595 cm⁻¹ region. jmchemsci.com The absence of a broad N-H stretching band would further corroborate the N-substitution of the pyrazole ring.

Predicted Infrared Absorption Frequencies for this compound

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) would confirm the molecular weight of this compound. The fragmentation of pyrazole rings typically involves cleavage of the ring and loss of substituents, providing valuable structural clues. chemguide.co.ukresearchgate.net Common fragments would include the loss of the ethyl group, the methyl group, or the fluorine atom.

Predicted Mass Spectrometry Fragmentation for this compound

Elemental Analysis (CHNS) for Purity and Composition Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. This analytical method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a molecule. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values serves as a crucial indicator of the sample's purity and confirms its elemental makeup.

For the compound this compound, the molecular formula is established as C₆H₉FN₂. Based on this formula, the theoretical elemental composition can be calculated. The presence of fluorine is typically determined by other analytical methods, such as ion-selective electrode analysis or combustion ion chromatography, as standard CHNS analyzers are not configured for fluorine detection.

The theoretical elemental percentages for this compound are presented below. These values serve as the benchmark for assessing the purity of a synthesized sample of the compound.

ElementTheoretical Percentage (%)
Carbon (C)50.69
Hydrogen (H)6.39
Nitrogen (N)19.71

In a typical research setting, a synthesized batch of this compound would be subjected to CHN analysis. The resulting experimental data, for instance, might yield values such as C, 50.65%; H, 6.42%; N, 19.68%. The proximity of these experimental findings to the calculated theoretical percentages would provide strong evidence for the successful synthesis and high purity of the target compound. Deviations from the expected values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Theoretical and Computational Chemistry Studies on 1 Ethyl 5 Fluoro 3 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying organic molecules. eurasianjournals.com For 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole, DFT calculations, commonly using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. nih.govresearchgate.net

Once the geometry is optimized, further DFT calculations can elucidate the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative charge, highlighting the electron-rich nitrogen atoms and the electron-withdrawing nature of the fluorine atom, which are key sites for intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of similar pyrazole (B372694) structures.)

Parameter Bond/Angle Predicted Value
Bond Lengths
C-F ~1.35 Å
N-N ~1.38 Å
C3-N2 ~1.33 Å
C5-N1 ~1.36 Å
Bond Angles
F-C5-C4 ~118°
C5-N1-N2 ~105°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 2: Representative FMO Energies for this compound (Note: Values are illustrative and typically calculated using DFT methods.)

Molecular Orbital Energy (eV)
HOMO -6.5 eV
LUMO -1.2 eV

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Conformational Analysis and Influence of Substituents, Particularly Fluorine

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. For this compound, the primary source of conformational flexibility is the ethyl group attached to the nitrogen atom. Computational studies can map the potential energy surface by rotating the C-C bond of the ethyl group to identify the most stable (lowest energy) conformers.

Substituents have a profound influence on molecular conformation and properties. The fluorine atom, with its high electronegativity and small size, exerts significant electronic effects. olemiss.edunih.gov It can influence the planarity of the pyrazole ring and affect the rotational barrier of the adjacent ethyl group through electrostatic interactions. researchgate.net The presence of fluorine often increases a molecule's lipophilicity and metabolic stability, properties that are indirectly related to its preferred conformation and electronic distribution. researchgate.netnih.gov Computational analyses help quantify these effects by comparing the fluorinated compound to its non-fluorinated analog. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net

For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Predicting ¹⁹F chemical shifts can be challenging due to fluorine's large chemical shift range and sensitivity to its electronic environment, but modern computational methods can achieve reasonable accuracy. nih.govuni-muenchen.de These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental values can often provide deeper insights into solvent effects or dynamic processes not captured by the gas-phase computational model. nih.govdoi.org

Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound (Note: These values are hypothetical predictions relative to standard references like TMS for ¹H/¹³C and CFCl₃ for ¹⁹F.)

Nucleus Atom Position Predicted Chemical Shift (ppm)
¹⁹F C5-F -120 to -140
¹H C4-H 6.0 - 6.5
N-CH₂ CH₃ 4.0 - 4.5
NCH₂CH₃ 1.4 - 1.8
C3-CH₃ 2.2 - 2.6
¹³C C -F 145 - 155
C -CH₃ 140 - 150

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Understanding how a molecule reacts is crucial for its application in synthesis or materials science. Computational modeling allows for the detailed investigation of reaction mechanisms by mapping the entire reaction pathway from reactants to products. researchgate.net A key aspect of this is the identification and characterization of transition states—the highest energy points along a reaction coordinate.

For this compound, potential reactions could include electrophilic aromatic substitution at the C4 position or reactions involving the substituents. DFT calculations can model the approach of a reactant, locate the transition state structure, and calculate the activation energy. researchgate.net This information is vital for predicting reaction feasibility and selectivity. For instance, modeling the protonation of the pyrazole ring can reveal which nitrogen atom is more basic. Such computational studies can validate or challenge proposed experimental mechanisms. researchgate.netmdpi.com

Analysis of Aromaticity and Stability in Fluorinated Pyrazole Systems

The aromaticity of the pyrazole ring is a key contributor to its stability. This property can be quantified computationally using methods like the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of the ring; a significant negative value is indicative of aromatic character.

Pyrazoles as Ligands in Coordination Chemistry

Pyrazole and its derivatives are a significant class of N-heterocyclic compounds that have been extensively used as ligands in coordination chemistry. researchgate.netresearchgate.net Their ability to coordinate with a wide variety of metal ions through the pyridine-like nitrogen atom allows for the formation of stable and structurally diverse metal complexes. researchgate.netresearchgate.net The coordination chemistry of pyrazoles is rich due to their varied bonding modes; they can act as neutral monodentate ligands, or upon deprotonation, as mono-anionic bridging ligands (pyrazolates), leading to the formation of mononuclear to polynuclear complexes. researchgate.netsouthwales.ac.uk The electronic and steric properties of pyrazole ligands can be readily tuned by introducing substituents onto the pyrazole ring, which in turn influences the properties and reactivity of the resulting metal complexes. chemrxiv.org

Synthesis and Characterization of Metal Complexes with Pyrazole Ligands

The synthesis of metal complexes with pyrazole ligands typically involves the reaction of a suitable pyrazole derivative with a metal salt in an appropriate solvent. chemrxiv.orgacs.org The resulting complexes can be characterized by a range of analytical techniques to determine their structure and properties.

For instance, the synthesis of metal complexes with a related compound, 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde, has been reported. mdpi.com This fluorinated pyrazolyl-substituted nitronyl nitroxide radical was used as a ligand to create heterospin complexes with manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu). mdpi.com These complexes were synthesized and subsequently characterized using X-ray crystallography and magnetometry to understand their molecular structures and magnetic properties. mdpi.com

Similarly, complexes of first-row transition metals (Mn, Co, Ni, Cu, Zn) have been synthesized using 5-methyl-3-(trifluoromethyl)-1H-pyrazole as a ligand. chemrxiv.org The characterization of these compounds was achieved through elemental analysis, IR, UV/Vis, and NMR spectroscopy, which provided insights into their composition and structure. chemrxiv.org Another example involves the reaction of 3-trifluoromethyl-5-(2-pyridyl)pyrazole with ruthenium and osmium carbonyl compounds to yield octahedral complexes, which were characterized by single-crystal X-ray diffraction. ntu.edu.tw

Table 1: Examples of Synthesized Metal Complexes with Substituted Pyrazole Ligands

Pyrazole LigandMetal Ion(s)Resulting Complex Formula (Example)Characterization Techniques
5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde derivativeMn, Co, Ni, Cu[M(hfac)2LF]2X-ray Crystallography, Magnetometry
5-methyl-3-(trifluoromethyl)-1H-pyrazoleMn, Co, Ni, Cu, ZnNot specifiedElemental Analysis, IR, UV/Vis, NMR Spectroscopy
3-trifluoromethyl-5-(2-pyridyl)pyrazoleRu, Os[Ru(CO)2(pypz)2]Single-Crystal X-ray Diffraction, NMR Spectroscopy
3-phenylpyrazoleCo[CoCl(μ-Cl)(Hpz(Ph))3]2IR Spectroscopy, Mass Spectrometry, Elemental Analysis, Cyclic Voltammetry, Single-Crystal X-ray Diffraction

Design Principles for Pyrazole-Based Ligands

The design of pyrazole-based ligands is crucial for controlling the structure, stability, and reactivity of their metal complexes. The introduction of specific substituents at various positions on the pyrazole ring allows for the fine-tuning of their electronic and steric properties.

Electronic Effects: The presence of electron-withdrawing groups, such as trifluoromethyl (–CF3) or fluoro (–F) groups, on the pyrazole ring can increase the Brønsted acidity of the N-H proton (in N-unsubstituted pyrazoles) and enhance the stability of the resulting metal complexes. chemrxiv.orgnih.govresearchgate.net The introduction of a stronger electron-withdrawing substituent, such as CF3 or C2F5, at the C(3) position of a pyrazole segment has been shown to be essential for the successful synthesis of robust third-row osmium metal complexes. ntu.edu.tw

Steric Effects: The size and position of substituents on the pyrazole ring play a critical role in determining the coordination geometry and nuclearity of the metal complexes. tandfonline.com Bulky substituents can prevent the formation of certain structures, such as supramolecular aggregates, due to steric hindrance. acs.org The steric influence of alkyl substituents on pyridylpyrazole ligands has been shown to affect the stability of the metal complexes in solution and their crystal packing in the solid state. tandfonline.com

The specific combination of an ethyl group at the N1 position, a fluoro group at C5, and a methyl group at C3 in this compound would offer a unique blend of these effects, making it a potentially valuable ligand for creating novel metal complexes.

Adsorption and Separation Applications of Pyrazole-Derived Coordination Polymers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from pyrazole-based ligands have attracted significant interest for their potential applications in gas adsorption and separation. researchgate.netmdpi.com The tunability of the pyrazole ligands and the predictable coordination geometries allow for the design of porous materials with specific properties.

Pyridylpyrazole ligands, for example, have demonstrated considerable potential for the partitioning of actinides from lanthanides, a critical step in nuclear waste reprocessing. nih.govacs.org Theoretical studies have shown that modifying the rigidity of the ligand's backbone can enhance both the extraction capability and the selectivity for Americium(III) over Europium(III). nih.govacs.org The design of these ligands focuses on preorganizing the coordination sites to favor binding with specific metal ions, thereby improving separation efficiency. nih.gov

Catalysis

Pyrazole-metal complexes have emerged as versatile catalysts in a variety of chemical transformations. Their utility spans both homogeneous and heterogeneous catalysis, driven by the flexible design of pyrazole ligands and the diverse reactivity of their metal complexes. nih.govbohrium.com

Homogeneous Catalysis Utilizing Pyrazole-Metal Complexes

In homogeneous catalysis, pyrazole-metal complexes have been successfully employed in a range of reactions. The ligand structure is key to the catalytic activity, influencing the electronic and steric environment of the metal center.

Oxidation Reactions: Cobalt complexes containing pyrazole ligands have been shown to act as catalyst precursors for the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions. nih.gov

Hydrogenation and Dehydrogenation: Protic pyrazole complexes, which contain an N-H bond, have been utilized in catalysis owing to their proton-responsive nature. nih.gov For instance, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands can promote hydrogen evolution from formic acid. nih.gov Manganese-based catalysts coordinated with pyrazole ligands have also been developed for transfer hydrogenation reactions. rsc.org

Polymerization: The catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide has been significantly enhanced by the use of pyrazole ligands. rsc.org

Table 2: Selected Homogeneous Catalytic Applications of Pyrazole-Metal Complexes

Catalyst SystemReaction TypeSubstrateProduct(s)
Cobalt complexes with 3-phenylpyrazolePeroxidative OxidationCyclohexaneCyclohexanol and Cyclohexanone
Iridium(III) complex with 2-(1H-pyrazol-3-yl)pyridineDehydrogenationFormic AcidHydrogen
Titanium isopropoxide with pyrazole ligandRing-Opening PolymerizationL-lactidePolylactic acid
Manganese complex with pyrazole ligandTransfer HydrogenationAlcoholsCorresponding carbonyls

Heterogeneous Catalysis with Pyrazole-Modified Materials

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant effort has been directed towards developing heterogeneous catalysts using pyrazole-modified materials.

Immobilized Catalysts: Pyrazole derivatives have been synthesized using functionalized catalysts immobilized on silica, which can act as reusable heterogeneous catalysts. bohrium.com These silica-functionalized materials are valued for their stability and ease of recovery. bohrium.com

Zeolite-Encapsulated Complexes: Metallo-pyrazolone complexes have been entrapped within the supercages of Zeolite-Y. researchgate.net These materials have been investigated as heterogeneous catalysts for the oxidation of olefins. The zeolite framework provides a shielding effect, enhancing the performance of the entrapped complexes compared to their homogeneous counterparts. researchgate.net

Catalysis by MOFs: The porous and crystalline nature of pyrazole-based MOFs makes them promising candidates for heterogeneous catalysis. researchgate.net The metal nodes can act as catalytic sites, while the organic linkers can be functionalized to modulate catalytic activity and selectivity. Graphene oxide has also been used as a heterogeneous catalyst for the synthesis of pyranopyrazole derivatives. mdpi.com

The development of such heterogeneous systems is a key area of research, aiming to combine the high activity and selectivity of homogeneous pyrazole-based catalysts with the practical advantages of solid-phase catalysis. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-ethyl-5-fluoro-3-methyl-1H-pyrazole and its derivatives?

  • Methodology : Multi-step synthesis involving cyclocondensation of hydrazines with β-diketones or β-ketoesters, followed by fluorination and alkylation. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids in degassed DMF/water mixtures . Post-functionalization of the pyrazole core (e.g., introducing ethyl or methyl groups) may require regioselective alkylation under basic conditions (K₂CO₃/acetone) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure regiochemical control. Purify intermediates via column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR (¹H/¹³C/¹⁹F): Confirm substituent positions and detect tautomerism (e.g., keto-enol forms via carbonyl signals at δ ~160-180 ppm in ¹³C NMR) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R₂²(8) motifs observed in pyrazole derivatives) .
    • Quality Control : Ensure ≥98% purity via GC or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives, such as tautomerism or disorder?

  • Case Study : In 5-ethyl-4-phenyl-1H-pyrazol-3(2H)-one, keto-enol tautomerism was confirmed via C=O bond lengths (~1.28 Å) in X-ray structures, with disorder modeled using split-site occupancy (e.g., 0.508:0.492 ratio for ethyl groups) .
  • Methodology :

  • Perform low-temperature crystallography (100 K) to minimize thermal motion.
  • Use SHELXL refinement with constraints for disordered moieties.
  • Validate with DFT calculations (e.g., Gaussian09) to compare tautomer stability .

Q. How do substituents (ethyl, fluoro, methyl) influence the biological activity of this compound?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluoro : Enhances bioavailability and metabolic stability via electronegativity and reduced π-π stacking .
  • Ethyl/Methyl : Adjust lipophilicity (logP) to optimize membrane permeability. Methyl groups may sterically hinder off-target interactions .
    • Experimental Design :
  • Test antimicrobial activity using MIC assays against Gram-positive/negative strains .
  • Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., MDA-MB-231, PC-3) .

Q. What computational methods predict the anti-cancer potential of this compound derivatives?

  • Methodology :

  • 2D-QSAR : Use Partial Least Squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with IC₅₀ values across cancer cell lines .
  • Molecular Docking : Simulate binding to targets like carbonic anhydrase IX (PDB: 3IAI) to prioritize synthesis .
    • Validation : Cross-check predictions with in vitro assays and crystallographic ligand-protein complexes .

Contradictions and Limitations

  • Synthetic Yield Discrepancies : Pd-catalyzed reactions in achieved ~28% yield for complex derivatives, while simpler alkylations () reported >60%. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent systems (DMF vs. THF) .
  • Biological Data Gaps : Limited ecotoxicological data (e.g., LC₅₀ for aquatic organisms) require OECD 201/202 testing .

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